(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a naphthalenyl group attached to a prop-2-enamide backbone
Mechanism of Action
Target of Action
The primary targets of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cancer progression .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways involved in cell proliferation, angiogenesis, and metastasis . By blocking these pathways, the compound can potentially slow down or halt the progression of cancers that are dependent on these signaling pathways .
Pharmacokinetics
It has been reported that the compound meets the admet (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness requirements . This suggests that the compound has good bioavailability and is likely to be well-absorbed and distributed in the body, metabolized effectively, and excreted without causing toxicity .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of EGFR and VEGFR-2 activation, which in turn leads to a decrease in cell proliferation, angiogenesis, and metastasis . These effects could potentially result in the slowing down or halting of cancer progression .
Biochemical Analysis
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide at different dosages in animal models have not been studied yet . Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate aldehyde and an amide. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthalenyl Group: The final step involves the attachment of the naphthalenyl group through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with similar structural features but different functional groups.
2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Another compound with a methoxyphenyl group and an imine functionality.
Uniqueness
(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide is unique due to the presence of the cyano group and the naphthalenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-18-11-9-15(10-12-18)13-17(14-22)21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-13H,1H3,(H,23,24)/b17-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQPUJIHNNVUCA-GHRIWEEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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